4-[(4-Chlorobenzyl)oxy]benzoyl chloride
Overview
Description
4-[(4-Chlorobenzyl)oxy]benzoyl chloride is a chemical compound with the molecular formula C14H10Cl2O2 and a molecular weight of 281.14 g/mol . It is an acid chloride derivative used primarily in organic synthesis and proteomics research . This compound is known for its reactivity and is often utilized in the preparation of various organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Chlorobenzyl)oxy]benzoyl chloride typically involves the reaction of 4-chlorobenzyl alcohol with benzoyl chloride in the presence of a base such as pyridine . The reaction proceeds through the formation of an ester intermediate, which is then converted to the acid chloride by treatment with thionyl chloride or oxalyl chloride .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the chlorination of benzyl chloride in the presence of sulfur and iron powder at low temperatures . This method ensures high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-[(4-Chlorobenzyl)oxy]benzoyl chloride undergoes various chemical reactions, including:
Nucleophilic substitution: Reacts with nucleophiles such as amines and alcohols to form amides and esters, respectively.
Hydrolysis: Reacts with water to form the corresponding carboxylic acid.
Coupling reactions: Participates in Suzuki–Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic substitution: Typically carried out in the presence of a base such as triethylamine or pyridine.
Hydrolysis: Conducted under acidic or basic conditions.
Coupling reactions: Utilizes palladium catalysts and boron reagents under mild conditions.
Major Products Formed
Amides and esters: Formed from nucleophilic substitution reactions.
Carboxylic acids: Result from hydrolysis.
Biaryl compounds: Produced through Suzuki–Miyaura coupling reactions.
Scientific Research Applications
4-[(4-Chlorobenzyl)oxy]benzoyl chloride is widely used in scientific research, particularly in:
Organic synthesis: As a reagent for the preparation of various organic molecules.
Proteomics research: Utilized in the modification of proteins and peptides.
Pharmaceuticals: Intermediate in the synthesis of pharmaceutical compounds.
Material science: Used in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 4-[(4-Chlorobenzyl)oxy]benzoyl chloride involves its reactivity as an acid chloride. It readily reacts with nucleophiles, leading to the formation of covalent bonds with target molecules . This reactivity is exploited in various synthetic applications, where the compound serves as a key intermediate in the formation of more complex structures .
Comparison with Similar Compounds
Similar Compounds
4-Chlorobenzoyl chloride: Similar in structure but lacks the benzyl ether group.
Benzoyl chloride: Lacks both the chlorobenzyl and benzyl ether groups.
4-Chlorobenzyl chloride: Contains the chlorobenzyl group but lacks the benzoyl chloride moiety.
Uniqueness
4-[(4-Chlorobenzyl)oxy]benzoyl chloride is unique due to the presence of both the chlorobenzyl and benzoyl chloride functionalities, which confer distinct reactivity and versatility in synthetic applications .
Properties
IUPAC Name |
4-[(4-chlorophenyl)methoxy]benzoyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2O2/c15-12-5-1-10(2-6-12)9-18-13-7-3-11(4-8-13)14(16)17/h1-8H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGSCDDOPAIQSFP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC2=CC=C(C=C2)C(=O)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60675495 | |
Record name | 4-[(4-Chlorophenyl)methoxy]benzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60675495 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62290-53-3 | |
Record name | 4-[(4-Chlorophenyl)methoxy]benzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60675495 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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